![molecular formula C8H13N2OP B13492045 [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13492045.png)
[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dimethylphosphoryl)pyridin-3-yl]methanamine: is a compound that has garnered significant interest in various scientific fields due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production methods for [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods to ensure high yield and purity. These methods are designed to be cost-effective and scalable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice play a critical role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound is studied for its potential effects on cellular processes and signaling pathways. It may be used in research to understand the mechanisms of certain biological functions and to develop new therapeutic agents.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs for treating various diseases, including neurological disorders and cancers.
Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in agriculture, such as the development of new pesticides or growth regulators.
Mechanism of Action
The mechanism of action of [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
- [2-(Dimethylphosphoryl)pyridin-4-yl]methanamine
- [2-(Dimethylphosphoryl)pyridin-2-yl]methanamine
- [2-(Dimethylphosphoryl)pyridin-5-yl]methanamine
Uniqueness: [2-(Dimethylphosphoryl)pyridin-3-yl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H13N2OP |
|---|---|
Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2-dimethylphosphorylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C8H13N2OP/c1-12(2,11)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 |
InChI Key |
UATGUONSWYCYND-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(C=CC=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





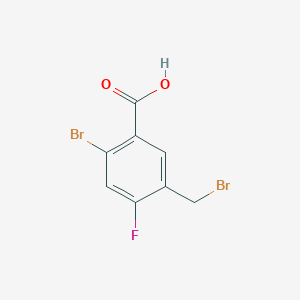
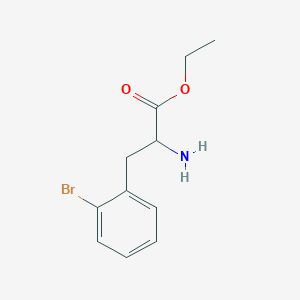
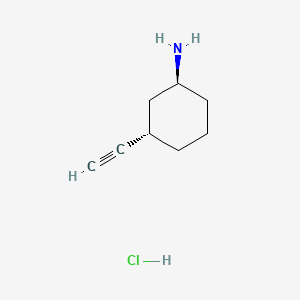
![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)

![3-(1,1,2,2-Tetrafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13492029.png)
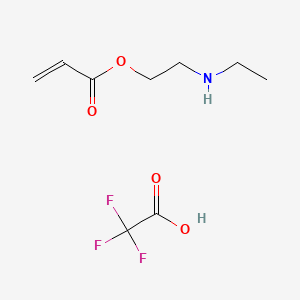


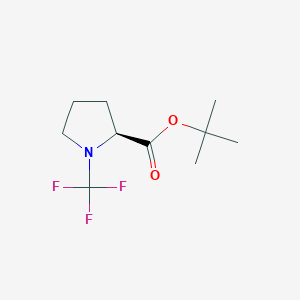
![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
